molecular formula C16H15N3OS B2487916 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione CAS No. 688355-99-9

4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione

Cat. No.: B2487916
CAS No.: 688355-99-9
M. Wt: 297.38
InChI Key: LLXVFENTNAWDAE-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methylamino]-1H-quinazoline-2-thione is a synthetic quinazolinone derivative offered for research use. Quinazolinones represent a significant scaffold in medicinal chemistry, known for a wide spectrum of biological activities . This compound features a methylamino linker and a 2-thione group, structural motifs often associated with diverse pharmacological properties. Researchers are exploring this and similar compounds primarily in the fields of oncology and infectious diseases. Quinazolinone analogs have demonstrated potent anti-proliferative activity against various human cancer cell lines, including glioblastoma, pancreatic adenocarcinoma, and leukemias, often through mechanisms such as kinase inhibition . Furthermore, the quinazolinone core is a key structure in several approved anticancer drugs, such as Gefitinib and Vandetanib, which target the epidermal growth factor receptor (EGFR) . Beyond oncology, quinazolinone derivatives have shown promise in antimicrobial research, exhibiting activity against pathogens like Escherichia coli and Staphylococcus aureus . Other researched areas for quinazolinones include anti-inflammatory and anticonvulsant applications . The specific substitution pattern on this compound makes it a valuable intermediate for structure-activity relationship (SAR) studies and for the development of novel therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

688355-99-9

Molecular Formula

C16H15N3OS

Molecular Weight

297.38

IUPAC Name

4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C16H15N3OS/c1-20-12-6-4-5-11(9-12)10-17-15-13-7-2-3-8-14(13)18-16(21)19-15/h2-9H,10H2,1H3,(H2,17,18,19,21)

InChI Key

LLXVFENTNAWDAE-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC2=NC(=S)NC3=CC=CC=C32

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione typically involves the reaction of 2-mercaptoquinazoline with 3-methoxybenzylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Reactivity of the Thione Group

The thione (-C=S) moiety undergoes characteristic reactions:

  • Nucleophilic Substitution : Reacts with alkyl/aryl halides (e.g., methyl iodide) to form thioethers .
    Thione+R-XR-S-C(quinazoline)\text{Thione} + \text{R-X} \rightarrow \text{R-S-C(quinazoline)}

  • Oxidation : Converts to sulfonic acid derivatives using H2_2O2_2 or KMnO4_4 under acidic conditions .

Example :

ReactionConditionsProduct
MethylationCH3_3I, K2_2CO3_3, DMF, 60°C2-Methylthio derivative

Amino Group Modifications

The secondary amine at position 4 participates in:

  • Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form amides .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine derivatives .

Notable Reaction :
Amine+R-COClR-CONH-(quinazoline)\text{Amine} + \text{R-COCl} \rightarrow \text{R-CONH-(quinazoline)}

Electrophilic Aromatic Substitution

The quinazoline ring undergoes substitutions at electron-rich positions:

  • Chlorination : POCl3_3 or SOCl2_2 introduces Cl at position 6 or 7 .

  • Nitration : HNO3_3/H2_2SO4_4 mixture adds nitro groups, typically at position 5 .

Regioselectivity :

PositionReactivityCommon Substituents
5High-NO2_2, -Br
6/7Moderate-Cl, -OCH3_3

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Imidazoquinazoline Synthesis : Reacts with phenacyl chloride to form tricyclic imidazo[1,2-c]quinazolines .

  • Thiazole Fusion : Condensation with thioglycolic acid yields thiazoloquinazoline derivatives .

Example Pathway :

  • Step 1 : Reaction with phenacyl chloride forms a quinazolinium intermediate.

  • Step 2 : Cyclization under basic conditions produces the fused imidazole ring .

Reduction and Oxidation Reactions

  • Reduction of Thione : NaBH4_4 reduces -C=S to -CH2_2-SH, enabling further alkylation .

  • Oxidation of Methoxy Group : HI/H2_2O demethylates the 3-methoxy group to a hydroxyl .

Scientific Research Applications

4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

To contextualize the properties of 4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione, we compare it with structurally and functionally related compounds, focusing on substituent effects, biological activity, and synthesis pathways.

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
This compound Quinazoline 3-Methoxyphenylmethylamino, thione Not explicitly reported (inferred kinase/cholinesterase inhibition)
3-[4-(Benzyloxy)-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (3k) Chalcone Benzyloxy-methoxyphenyl, hydroxy-methoxyphenyl Acetylcholinesterase inhibition (IC₅₀ = 2.1 µM) [2]
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) Imidazoline 3-Methoxyphenyl CNS-targeted activity (synthesis for kinase/GPCR modulation) [4]
4-(4-Methoxyphenyl)-2(3H)-thiazolone hydrazone Thiazolone 4-Methoxyphenyl, hydrazone Antimicrobial/antifungal activity [6]
6-(4-(Dibenzo[b,f][1,4]thiazepin-11-yloxy)-3-methoxyphenyl)-4-substituted-pyrimidin-2(1H)-ones Phenylpyrimidine Dibenzo-thiazepinyl, methoxyphenyl Broad-spectrum antibacterial activity [5]
Key Findings

Substituent Impact on Bioactivity: The 3-methoxyphenyl group is a recurring motif in CNS-targeting compounds (e.g., C19 in ) and acetylcholinesterase inhibitors (e.g., 3k in ). Its electron-donating methoxy group enhances solubility and receptor binding . Thione vs.

Synthetic Accessibility :

  • The quinazoline scaffold is typically synthesized via cyclization of anthranilic acid derivatives, whereas chalcones (e.g., 3k) are prepared via Claisen-Schmidt condensation . Imidazolines (e.g., C19) require multi-step alkylation and cyclization .

Biological Performance :

  • Chalcone 3k exhibits potent acetylcholinesterase inhibition (IC₅₀ = 2.1 µM), making it superior for Alzheimer’s disease applications compared to quinazoline derivatives, which lack direct activity data .
  • Thiazolone hydrazones () and phenylpyrimidines () show stronger antimicrobial activity, likely due to their extended conjugated systems and heteroatom-rich structures .

Biological Activity

4-[(3-Methoxyphenyl)methylamino]-1H-quinazoline-2-thione is a derivative of quinazoline, a compound known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an in-depth exploration of the biological activity of this specific compound, supported by recent research findings and case studies.

The structure of this compound features a quinazoline core with a methoxyphenylmethylamino substituent and a thione group. This configuration is critical for its biological activity, as modifications to the quinazoline structure can significantly influence its pharmacological properties.

Anticancer Activity

Quinazoline derivatives are recognized for their potential as anticancer agents. The compound has shown promising results in inhibiting various cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
HepG218.79
MCF-713.46

In studies, compounds similar to this compound have demonstrated effectiveness against breast and liver cancer cells by acting as inhibitors of tyrosine kinase receptors, which are often overexpressed in these cancers .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives are well-documented. Research indicates that modifications in the phenyl ring can enhance antibacterial activity:

Substituent Activity Reference
MethoxyIncreased
HydroxyExcellent

In vitro studies have reported that derivatives with methoxy groups exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar properties .

Anti-inflammatory Activity

Quinazoline derivatives have also been studied for their anti-inflammatory effects. The presence of specific substituents has been linked to enhanced anti-inflammatory activity. For instance, compounds with hydroxyl groups have shown increased efficacy in reducing inflammation markers in cellular models .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Tyrosine Kinase Inhibition : The compound may inhibit tyrosine kinase receptors involved in cancer progression.
  • Antioxidant Properties : Some studies suggest that quinazoline derivatives can scavenge free radicals, contributing to their cytoprotective effects .
  • Antimicrobial Mechanisms : The thione group may enhance binding to bacterial enzymes, disrupting their function and leading to cell death .

Case Studies

Recent studies have explored the synthesis and evaluation of various quinazoline derivatives, including the compound under consideration:

  • A study conducted by Al-Omary et al. evaluated several quinazoline derivatives for their antitumor activity, highlighting the importance of substituent position on the phenyl ring for enhancing efficacy against different cancer cell lines .
  • Another investigation focused on the synthesis of 3-substituted quinazolines and their biological evaluation, demonstrating significant anticancer and antimicrobial activities linked to structural modifications similar to those found in this compound .

Q & A

Q. What approaches validate the compound’s selectivity against related isoforms (e.g., kinase subtypes)?

  • Methodological Answer :
  • Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler).
  • Cellular Target Engagement : CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells.
  • CRISPR Knockout : Validate using isogenic cell lines lacking the target kinase .

Notes on Contradictions

  • Discrepancies in bioactivity (e.g., MIC values) may arise from differences in bacterial strains or culture media. Standardize using CLSI guidelines .
  • Computational predictions (e.g., docking scores) require experimental validation via SPR or ITC to confirm binding affinities .

Excluded Sources

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